Indan-2,2-dicarboxylic acid

Overview

Description

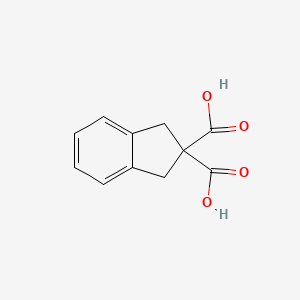

Indan-2,2-dicarboxylic acid is a bicyclic dicarboxylic acid featuring two carboxylic acid groups attached to the same carbon atom (position 2) of the indan scaffold (a fused benzene and cyclopentane system). This structural rigidity distinguishes it from linear or monocyclic dicarboxylic acids. It has been studied extensively in organic synthesis, particularly in hydrodecarboxylation reactions mediated by photoredox catalysis. Evidence indicates that dialkyl-substituted malonic acid derivatives, including this compound, undergo efficient decarboxylation under these conditions, yielding products like 3c with higher efficiency compared to monoalkyl-substituted analogs (e.g., product 3f, which showed poor yields) .

The compound’s bicyclic framework imparts steric and electronic effects that stabilize reaction intermediates, making it a valuable substrate in synthetic chemistry.

Preparation Methods

Oxidation of Indan-2-Carboxylic Acid

One of the most common methods for synthesizing indan-2,2-dicarboxylic acid is through the oxidation of indan-2-carboxylic acid using strong oxidizing agents.

Reaction Conditions:

- Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Medium: Acidic conditions, typically using sulfuric acid or glacial acetic acid.

- Temperature: Elevated temperatures are required to ensure efficient reaction progress.

Mechanism:

The oxidation process involves the conversion of the single carboxylic acid group into two carboxylic groups at the same carbon atom. This reaction is facilitated by the aromatic nature of the indan ring, which stabilizes intermediates formed during oxidation.

Advantages:

- High yield and purity under controlled conditions.

- Simple experimental setup suitable for laboratory-scale synthesis.

Catalytic Oxidation of Indane Derivatives

In industrial settings, catalytic oxidation is employed to produce this compound on a larger scale.

Reaction Conditions:

- Catalysts: Metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

- Oxidizing Agents: Molecular oxygen or air.

- Temperature and Pressure: Elevated temperatures and pressures are applied in reactor systems.

Process Description:

Indane derivatives are subjected to catalytic oxidation in reactors under controlled conditions. The catalysts facilitate the addition of oxygen atoms to form carboxylic groups.

Advantages:

Hydrolysis of Intermediate Compounds

Another method involves hydrolyzing intermediate compounds such as indene dinitriles to obtain this compound.

Reaction Conditions:

- Hydrolysis Medium: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

- Catalysts: Palladium acetate or Raney nickel may be used during intermediate hydrogenation steps.

- Temperature: Moderate to high temperatures are applied depending on the reactivity of intermediates.

Process Description:

This method begins with the condensation of indene precursors with acrylonitrile derivatives. The intermediate dinitrile undergoes cyclization and subsequent hydrogenation to form an indan compound. Hydrolysis then converts nitrile groups into carboxylic acids.

Direct Functionalization of Indane

Direct functionalization methods involve electrophilic substitution reactions on the aromatic ring followed by oxidation.

Reaction Conditions:

- Reagents: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), followed by oxidizing agents.

- Medium: Acidic solvents such as glacial acetic acid.

Process Description:

The aromatic ring of indane undergoes substitution reactions to introduce functional groups that can be oxidized into carboxylic acids. This approach is less common but offers flexibility in modifying functional groups.

Data Table: Summary of Preparation Methods

| Method | Reagents/Conditions | Advantages | Applications |

|---|---|---|---|

| Oxidation of Indan-2-Carboxylic Acid | KMnO₄, CrO₃; acidic medium | High yield; simple setup | Laboratory-scale synthesis |

| Catalytic Oxidation | Pd/C, Pt/C; molecular oxygen | Efficient; scalable | Industrial production |

| Hydrolysis of Intermediate Compounds | Acids/bases; palladium catalysts | Versatile; intermediate control | Multi-step synthesis |

| Direct Functionalization | Halogenating/nitrating agents | Flexible functionalization | Advanced organic synthesis |

Notes and Observations

- The choice of method depends on the scale and purity requirements.

- Oxidation methods are widely used due to simplicity but require careful handling of strong oxidizing agents.

- Catalytic processes are preferred for industrial applications due to their scalability and efficiency.

- Hydrolysis-based methods provide versatility in synthesizing derivatives alongside this compound.

Chemical Reactions Analysis

Thermal Decomposition and Anhydride Formation

Heating Indan-2,2-dicarboxylic acid above its melting point (191–195°C) induces decomposition, likely through intramolecular cyclization to form a cyclic anhydride. This behavior aligns with analogous dicarboxylic acids like maleic acid, which forms maleic anhydride upon heating3 .

Mechanism :

-

Dehydration : The carboxylic acid groups undergo dehydration, eliminating water to form a five-membered cyclic anhydride.

-

Stereochemical Influence : The synperiplanar conformation of the carboxylic groups facilitates cyclization, reducing transition-state strain3.

Conditions :

| Reaction Type | Temperature | Product |

|---|---|---|

| Anhydride Formation | >190°C | Indan-2,2-anhydride |

Esterification Reactions

The compound reacts with alcohols under acidic or basic conditions to form diesters. For example, treatment with methanol and sulfuric acid yields dimethyl indan-2,2-dicarboxylate.

General Reaction :

Key Considerations :

-

Catalysts : Concentrated H₂SO₄ or pyridine.

-

Reactivity : The geminal carboxylic groups may exhibit steric hindrance, requiring prolonged reaction times compared to non-geminal diacids3.

Decarboxylation

Under high-temperature conditions (>200°C), this compound undergoes decarboxylation, releasing carbon dioxide and forming indane derivatives.

Example Reaction :

Mechanistic Pathway :

-

Radical intermediates : Homolytic cleavage of C–COOH bonds generates radicals that stabilize via resonance in the aromatic ring3.

Electrophilic Aromatic Substitution

The benzene ring in the indane system undergoes electrophilic substitution, such as nitration or halogenation, though reaction rates may be moderated by electron-withdrawing carboxylic groups.

Example Reaction (Nitration) :

Regioselectivity :

-

Substitution occurs preferentially at the para position relative to the bicyclic system due to steric and electronic effects .

Reduction Reactions

The carboxylic acid groups can be reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄).

Reaction Scheme :

Applications :

Salt Formation

The diacid reacts with bases (e.g., NaOH) to form disodium salts, enhancing solubility in aqueous systems.

Reaction :

Industrial Relevance :

Scientific Research Applications

Pharmaceutical Applications

Indan-2,2-dicarboxylic acid has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving ruthenium complexes containing carboxylic acid functionalities have shown promising results in inhibiting cancer cell proliferation while sparing normal cells .

- Anti-inflammatory Properties : Compounds derived from this compound have been investigated for their anti-inflammatory effects, potentially providing new avenues for treating inflammatory diseases.

Material Science Applications

This compound is also utilized in materials science:

- Polymer Synthesis : It serves as a building block for synthesizing polyesters and polyamides. The incorporation of this dicarboxylic acid into polymer matrices can enhance thermal stability and mechanical properties.

- Nanocomposites : Modified starch-clay composites utilizing dicarboxylic acids have been developed as carriers for pesticide delivery systems, showcasing the compound's role in agricultural applications .

Environmental Applications

The compound's role in environmental chemistry is noteworthy:

- Aerosol Studies : this compound has been analyzed in studies focusing on organic carbon in aerosols. Its presence in atmospheric samples highlights its significance in understanding air quality and pollution dynamics .

Case Studies

- Anticancer Research :

- Pesticide Delivery Systems :

Mechanism of Action

The mechanism of action of indan-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Cyclohexane-1,2-dicarboxylic Acid Derivatives

- Structure : Cyclohexane-1,2-dicarboxylic acid (e.g., cis-1,2-cyclohexanedicarboxylic acid) features a flexible six-membered ring with two adjacent carboxylic acid groups.

- Applications : Used in plasticizer metabolites (e.g., MHINCH and MCOCH from DINCH hydrolysis) and coordination polymer synthesis due to its conformational adaptability .

- Key Difference : Unlike indan-2,2-dicarboxylic acid, cyclohexane derivatives lack aromaticity, reducing their rigidity and altering their coordination behavior .

Nitro-Substituted Benzene Dicarboxylic Acids

- Examples : 4-Nitrobenzene-1,2-dicarboxylic acid and 3-nitrobenzene-1,2-dicarboxylic acid.

- Structure: Aromatic benzene rings with nitro (-NO₂) and carboxylic acid groups.

- Applications : Serve as ligands in dinuclear nickel coordination polymers, leveraging nitro groups for electronic modulation .

- Key Difference: The nitro group enhances electron-withdrawing effects, enabling distinct coordination chemistry compared to this compound’s non-aromatic bicyclic system .

Indole-2,3-dicarboxylic Acid

- Structure : An indole heterocycle with carboxylic acids at positions 2 and 3.

- Applications : Investigated for bromination and iodination reactions, though yields were low due to complex side reactions .

- Key Difference : The indole core introduces nitrogen-based electronic effects, absent in this compound, which may hinder decarboxylation efficiency .

Succinic Acid (Ethane-1,2-dicarboxylic Acid)

- Structure : A linear C₄ dicarboxylic acid.

- Applications: Endogenous metabolite involved in energy production; used pharmaceutically to treat hypoxia .

- Key Difference : Simpler structure and metabolic role contrast with this compound’s synthetic utility .

2,5-Furandicarboxylic Acid

- Structure : A furan ring with carboxylic acid groups at positions 2 and 5.

- Applications: Endogenous metabolite and precursor in biodegradable polymer synthesis .

- Key Difference : The heteroaromatic furan ring confers distinct reactivity in polymerization, unlike this compound’s hydrocarbon-based bicyclic system .

Data Tables

Table 1: Structural and Functional Comparison of Dicarboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₀O₄ | 206.19 | Bicyclic, rigid, dialkyl-substituted | Synthetic chemistry, decarboxylation |

| Cyclohexane-1,2-dicarboxylic acid | C₈H₁₂O₄ | 172.18 | Flexible six-membered ring | Plasticizer metabolites, coordination polymers |

| 4-Nitrobenzene-1,2-dicarboxylic acid | C₈H₅NO₆ | 227.13 | Aromatic, nitro-substituted | Coordination polymers |

| Succinic acid | C₄H₆O₄ | 118.09 | Linear, metabolic | Pharmaceuticals, energy metabolism |

| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.09 | Heteroaromatic | Biodegradable polymers |

Table 2: Decarboxylation Efficiency in Photoredox Catalysis

| Substrate Type | Example Compound | Yield (%) | Key Factor Influencing Reactivity |

|---|---|---|---|

| Dialkyl-substituted malonic acid | This compound | High | Steric stabilization of intermediates |

| Monoalkyl-substituted malonic acid | Benzyl malonic acid | Low | Poor radical stabilization |

Research Findings

- This compound’s dialkyl substitution enhances hydrodecarboxylation efficiency under photoredox conditions, achieving yields superior to monoalkyl analogs .

- Cyclohexane-1,2-dicarboxylic acid derivatives are critical in studying adipogenesis and plasticizer toxicity, highlighting their biological relevance compared to this compound’s synthetic focus .

- Nitro-substituted benzene dicarboxylic acids form stable coordination polymers, leveraging electronic effects absent in this compound .

Biological Activity

Indan-2,2-dicarboxylic acid (IDCA) is an organic compound recognized for its unique bicyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , featuring two carboxylic acid groups attached to the same carbon atom on the indane ring. This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of IDCA is primarily attributed to its ability to interact with biomolecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their structure and function. The aromatic ring facilitates π-π interactions , enhancing its binding capabilities with various biological targets.

Cytotoxicity

Research indicates that IDCA exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have shown that compounds similar to IDCA can induce apoptosis in cancer cells through mechanisms involving cell cycle interference and oxidative stress. The cytotoxicity of dicarboxylic acids has been evaluated using various assays, including MTT assays, which measure cell viability in response to treatment .

Antioxidant Properties

IDCA and related compounds have demonstrated antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress by scavenging free radicals, which are implicated in various diseases, including cancer. The incorporation of carboxylic acid functionalities has been shown to enhance the antioxidant capacity of related compounds .

Antimicrobial Activity

Dicarboxylic acids, including IDCA derivatives, have been studied for their antimicrobial properties. Coordination compounds formed with transition metals like copper and zinc have shown promising results against bacterial and fungal strains. These compounds' mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- Cytotoxic Activity : In a study evaluating the cytotoxic effects of dicarboxylic acids on human cancer cell lines (HepG2 and MCF-7), it was found that certain derivatives exhibited significant cytotoxicity with IC50 values indicating selective toxicity towards cancerous cells compared to normal cells .

- Antioxidant Efficacy : Another research highlighted the enhanced antioxidant activity of IDCA derivatives when tested against standard antioxidants like vitamin C. The results indicated that these derivatives could effectively scavenge free radicals in vitro .

- Antimicrobial Properties : Coordination compounds of IDCA with transition metals were assessed for their antimicrobial efficacy. Results showed substantial inhibition of growth against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Model System | Key Findings |

|---|---|---|

| Cytotoxicity | HepG2, MCF-7 | Significant IC50 values indicating selective toxicity |

| Antioxidant | In vitro assays | Enhanced radical scavenging compared to vitamin C |

| Antimicrobial | Various pathogens | Effective inhibition of microbial growth |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Indan-2,2-dicarboxylic acid, and what are the critical reaction parameters?

this compound can be synthesized via hydrodecarboxylation of dialkyl-substituted malonic acid derivatives under organic photoredox catalysis. Key parameters include reaction time (prolonged for alkyl-substituted derivatives) and the use of stabilizing groups to facilitate radical intermediates. For example, aryl-substituted malonic acids exhibit higher reactivity due to radical stabilization .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound?

Structural confirmation requires a combination of H NMR (to identify proton environments in the indan ring), C NMR (to resolve carboxylic carbons at ~170 ppm), and IR spectroscopy (to detect C=O stretching vibrations near 1700 cm). High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) is effective. Recrystallization from polar solvents like ethanol or water can enhance purity. Monitor fractions via TLC (R ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How should this compound be stored to maintain stability during experiments?

Store in airtight containers at 2–8°C, protected from moisture and light. Avoid incompatible materials like strong oxidizing agents, which may induce decomposition. Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .

Q. What solvent systems are suitable for solubility testing of this compound in reaction setups?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Pre-saturate solvents at elevated temperatures (40–60°C) to improve dissolution kinetics .

Advanced Research Questions

Q. Why do alkyl-substituted derivatives of this compound exhibit prolonged reaction times in decarboxylation compared to aryl-substituted analogs?

Alkyl groups lack the conjugated π-system of aryl substituents, reducing radical stabilization during decarboxylation. Mechanistic studies using EPR spectroscopy or computational modeling (DFT) can clarify radical intermediate lifetimes and transition states .

Q. How can contradictory yield data for this compound derivatives in decarboxylation reactions be resolved?

Variability may arise from differences in catalyst loading, solvent polarity, or oxygen sensitivity. Design controlled experiments with standardized protocols (e.g., inert atmosphere, degassed solvents) and use kinetic profiling to identify rate-limiting steps .

Q. What methodologies are effective for isolating stereoisomers or regioisomers of this compound derivatives?

Chiral HPLC with cellulose-based columns or diastereomeric salt formation using resolving agents (e.g., cinchona alkaloids) can separate enantiomers. X-ray crystallography or NOESY NMR confirms absolute configurations .

Q. How can photoredox catalytic systems be optimized for asymmetric synthesis of this compound derivatives?

Screen chiral ligands (e.g., BINAP) paired with transition-metal catalysts (e.g., Ru or Ir complexes) under visible light. Monitor enantiomeric excess (ee) via chiral GC or HPLC and correlate with reaction parameters (e.g., light intensity, wavelength) .

Q. What role does this compound play as a precursor in bioactive molecule synthesis?

Its rigid bicyclic structure serves as a scaffold for drug candidates targeting enzyme inhibition (e.g., cyclooxygenase) or receptor modulation. Functionalization at the carboxylic acid groups enables conjugation with pharmacophores, as seen in β-adrenergic receptor agonists .

Properties

IUPAC Name |

1,3-dihydroindene-2,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGAENQWIQPFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291078 | |

| Record name | Indan-2,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-08-3 | |

| Record name | 2,2-Indandicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-2,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydroindene-2,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.